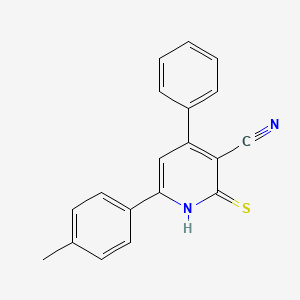![molecular formula C7H8BrN5 B13919205 6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)
6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the N and 3 positions of the triazolo ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo ring through a transamidation mechanism followed by nucleophilic addition and condensation . This method is advantageous due to its catalyst-free and eco-friendly nature, resulting in high yields within a short reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and energy-efficient methods, can further improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazolo ring can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are commonly used.
Cyclization Reactions: Catalysts like palladium or copper salts, along with appropriate ligands, are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include substituted triazolopyrazines, oxidized or reduced derivatives, and fused heterocyclic compounds
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds and as a building block for drug discovery.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share a similar triazolo ring structure and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a fused heterocyclic system and have been studied for their potential as CDK2 inhibitors.
Uniqueness
6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to the presence of the bromine atom and the specific substitution pattern on the triazolo ring. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H8BrN5 |
|---|---|
Peso molecular |
242.08 g/mol |
Nombre IUPAC |
6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C7H8BrN5/c1-4-11-12-7-6(9-2)10-5(8)3-13(4)7/h3H,1-2H3,(H,9,10) |
Clave InChI |
XYQAJAWLGPYWNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C=C(N=C2NC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13919187.png)




![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)

